![molecular formula C10H10N4O B2491736 3-(2-Benzoylhydrazino)-3-aminoacrylonitrile CAS No. 136773-45-0](/img/structure/B2491736.png)
3-(2-Benzoylhydrazino)-3-aminoacrylonitrile
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Overview
Description
The compound “3-(2-Benzoylhydrazino)-3-aminoacrylonitrile” is a complex organic molecule. It contains a benzoyl group (a benzene ring attached to a carbonyl group), a hydrazino group (NH2NH2), an amino group (NH2), and an acrylonitrile group (a carbon-carbon double bond attached to a nitrile group -C≡N) .
Molecular Structure Analysis
The molecular structure of “3-(2-Benzoylhydrazino)-3-aminoacrylonitrile” would likely be complex due to the presence of multiple functional groups. Each of these groups would contribute to the overall geometry and electronic structure of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving “3-(2-Benzoylhydrazino)-3-aminoacrylonitrile” are not available, compounds containing hydrazino groups, benzoyl groups, and nitrile groups are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Benzoylhydrazino)-3-aminoacrylonitrile” would depend on the interactions between its functional groups. For example, the presence of the polar nitrile and amino groups could influence its solubility in polar solvents .Scientific Research Applications
- N’-[(1E)-1-amino-2-cyanoeth-1-en-1-yl]benzohydrazide serves as a crucial building block for ligands and chiral auxiliaries. Its rigid cyclic skeleton makes it valuable in asymmetric catalysis. Notably, it is a key moiety in BOX and PyBOX ligands, widely used for enantioselective reductions in carbonyl compounds .
- Oxazaborilidine catalysts derived from this compound often exhibit superior efficiency compared to other chiral 1-amino-2-alcohol structures in asymmetric reactions .
- N’-[(1E)-1-amino-2-cyanoeth-1-en-1-yl]benzohydrazide functions as a chiral auxiliary in various asymmetric transformations, such as diastereoselective enolate alkylation or diastereoselective reduction .
- Like other chiral amines, this compound finds applications in the resolution of racemic carboxylic acids bearing a chiral carbon at position α .
- N’-[(1E)-1-amino-2-cyanoeth-1-en-1-yl]benzohydrazide is present in Indinavir sulfate (Crixivan®) , an HIV protease inhibitor developed by Merck for AIDS treatment .
- It is also a substructure in KNI-10006 , an anti-malarial drug .
- The compound’s hydrazone moiety (R1R2C=NNH2) contributes to its versatility and diverse biological activities .
Asymmetric Catalysis Ligands and Chiral Auxiliaries
Chiral Auxiliary in Asymmetric Transformations
Resolution of Racemic Carboxylic Acids
Drug Design and Bioactive Structures
Hydrazone Moiety with Biological Activities
Synthetic Methodologies and Substitution Patterns
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the study of “3-(2-Benzoylhydrazino)-3-aminoacrylonitrile” would likely involve further exploration of its synthesis, properties, and potential applications. For instance, compounds with similar functional groups have been studied for their potential in medicinal chemistry .
properties
IUPAC Name |
N'-[(E)-1-amino-2-cyanoethenyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-7-6-9(12)13-14-10(15)8-4-2-1-3-5-8/h1-6,13H,12H2,(H,14,15)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEAYEHJPXRGFS-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=CC#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NN/C(=C/C#N)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Benzoylhydrazino)-3-aminoacrylonitrile |
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